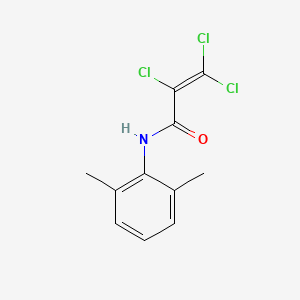![molecular formula C18H21N5OS2 B3007491 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1331213-99-0](/img/structure/B3007491.png)
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5OS2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: The compound and its derivatives are typically synthesized through reactions involving thiadiazole, piperidine, and acetamide groups. For instance, a related compound was synthesized by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine (Ismailova et al., 2014).
- Structural Characteristics: These compounds often exhibit specific structural features such as twisted planes between acetamide and thiadiazole units, as well as unique intermolecular interactions forming centrosymmetric dimers in crystalline structures.
Biological and Antimicrobial Activities
- Antimicrobial Effects: Many derivatives show significant antimicrobial activities. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives displayed notable antimicrobial activities against various pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
- Leishmanicidal Activity: Some 1,3,4-thiadiazole derivatives have shown potent leishmanicidal activity, indicating potential applications in treating Leishmaniasis (Foroumadi et al., 2005).
Potential in Drug Development
- Disease Treatment: These compounds have shown promise in the treatment of diseases. For example, a related thiadiazole derivative exhibited anti-diabetic efficacy in vivo, reducing non-fasting glucose levels in diabetic mice models (Rao et al., 2012).
- Antitumor Properties: Derivatives have also been studied for their potential antitumor activities. Some compounds demonstrated promising results in cytotoxicity and antioxidant assays, indicating their potential in cancer treatment (Hamama et al., 2013).
Applications in Chemistry
- Chemical Synthesis: These compounds are used in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical reactions and potential applications in materials science (Krauze et al., 2007).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a thiadiazole ring , which is a common structural motif in many pharmaceuticals and is known to interact with various biological targets. The exact nature of these interactions and the resulting changes at the molecular level would require further investigation.
Biochemical Pathways
Compounds containing a thiadiazole ring have been found to interact with various biochemical pathways . The downstream effects of these interactions would depend on the specific targets of the compound and the nature of the interactions.
Result of Action
The presence of a thiadiazole ring suggests that the compound could have a range of potential effects, depending on its specific targets and the nature of its interactions with these targets .
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-11-3-4-14-15(9-11)26-18(19-14)20-16(24)10-23-7-5-13(6-8-23)17-22-21-12(2)25-17/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNGGSSBACZMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)
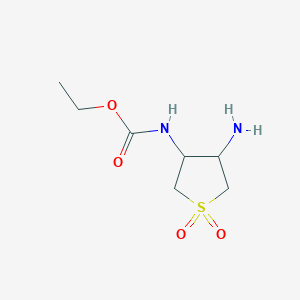

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)
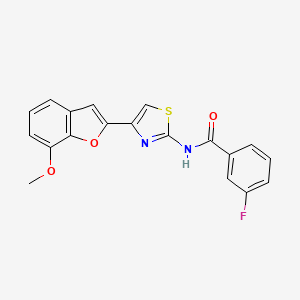
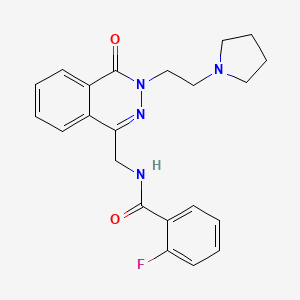


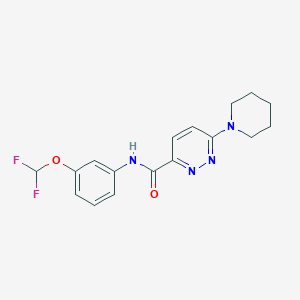
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)
